molecular formula C10H11Br B6233907 4-bromo-6-methyl-2,3-dihydro-1H-indene CAS No. 875-68-3

4-bromo-6-methyl-2,3-dihydro-1H-indene

Cat. No.: B6233907
CAS No.: 875-68-3
M. Wt: 211.10 g/mol
InChI Key: QUZVDEOFAZTTGJ-UHFFFAOYSA-N
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Description

4-bromo-6-methyl-2,3-dihydro-1H-indene is a nitrogen-containing heterocyclic compound with the molecular formula C10H11Br.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-methyl-2,3-dihydro-1H-indene typically involves the bromination of 6-methyl-2,3-dihydro-1H-indene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions .

Industrial Production Methods

the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-methyl-2,3-dihydro-1H-indene

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products Formed

    Substitution Reactions: Formation of various substituted indene derivatives.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of 6-methyl-2,3-dihydro-1H-indene

Scientific Research Applications

4-bromo-6-methyl-2,3-dihydro-1H-indene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials for electronic and energy applications

Mechanism of Action

The mechanism of action of 4-bromo-6-methyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-chloroquinolin-3-yl: Similar in structure but contains a chlorine atom instead of a methyl group.

    4-methyl-2,3-dihydro-1H-indene: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    2,3-dihydro-1H-indene: The parent compound without any substituents, used as a reference for comparing reactivity and properties.

Uniqueness

4-bromo-6-methyl-2,3-dihydro-1H-indene is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-6-methyl-2,3-dihydro-1H-indene involves the bromination of 6-methyl-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) as the brominating agent.", "Starting Materials": [ "6-methyl-2,3-dihydro-1H-indene", "N-bromosuccinimide (NBS)", "Chloroform", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Dissolve 6-methyl-2,3-dihydro-1H-indene in chloroform", "Add N-bromosuccinimide (NBS) to the solution", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any solids", "Wash the solids with methanol", "Dissolve the solids in a solution of sodium hydroxide (NaOH)", "Extract the solution with chloroform", "Dry the chloroform layer with anhydrous sodium sulfate (Na2SO4)", "Evaporate the chloroform to obtain the crude product", "Dissolve the crude product in hydrochloric acid (HCl)", "Filter the solution to remove any solids", "Wash the solids with water", "Dry the solids to obtain 4-bromo-6-methyl-2,3-dihydro-1H-indene" ] }

CAS No.

875-68-3

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

4-bromo-6-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11Br/c1-7-5-8-3-2-4-9(8)10(11)6-7/h5-6H,2-4H2,1H3

InChI Key

QUZVDEOFAZTTGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1)Br

Purity

95

Origin of Product

United States

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